molecular formula C5H13Cl2F3N2 B2357139 4,4,4-Trifluoro-3-methylbutane-1,3-diamine;dihydrochloride CAS No. 2137577-06-9

4,4,4-Trifluoro-3-methylbutane-1,3-diamine;dihydrochloride

Cat. No. B2357139
CAS RN: 2137577-06-9
M. Wt: 229.07
InChI Key: YGDFRMNUVUXEDE-UHFFFAOYSA-N
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Description

  • Melting Point : 70-72 °C (lit.)


Synthesis Analysis

The synthesis of 4,4,4-trifluoro-3-methylbutane-1,3-diamine dihydrochloride involves acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride. Further reactions with hydroxylamine and hydrazine lead to the formation of this compound .


Molecular Structure Analysis

The X-ray structural analysis of 4,4,4-trifluoro-3-methylbutane-1,3-diamine dihydrochloride reveals that it exists as a racemate with inter- and intramolecular O-H·O bonds. The crystal structure shows alignment along the b-axis of pair molecules with the same configuration of the O2-H·O1 bond .


Physical And Chemical Properties Analysis

  • Personal Protective Equipment : N95 dust mask, eyeshields, gloves

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

  • Stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine have been achieved using 4,4,4-trifluoro-3-methylbutanoic acid. This process involves chiral oxazoline transformation, oxidative rearrangement to dihydro-2H-oxazinone, and hydrogenation-hydrolysis, with the amino acids obtained as pure hydrochloride salts (Pigza et al., 2009).

Luminescence Studies in Ytterbium(III) Complexes

  • Fluorinated β-diketonate ligands including 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione are used in ytterbium(III) complexes for photoluminescence studies. These studies focus on the impact of fluorinated ligand chain length on luminescence intensity and excited state lifetime, important for applications like optical amplifiers (Martín‐Ramos et al., 2013).

Luminescent Doped PMMA Films and Flexible Resins

  • The synthesis of luminescent, photo-stable films and flexible resins using LnIII complexes with a ligand containing 4,4,4-trifluoro-3-oxobutanoyl groups. This research contributes to advanced photonic applications, demonstrating strong visible and NIR luminescence upon irradiation (Biju et al., 2013).

Antitumor Evaluation

  • Substituted 2-benzylidenebutane-1,3-dione and trifluoromethyl-1H-pyrazole analogues, synthesized from 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-diones, have been evaluated for in vitro antitumor activity. This research emphasizes the potential of these compounds in cancer treatment (Al-Suwaidan et al., 2015).

Photophysical Properties of Eu(III) Complexes

  • Study of the photophysical properties of Eu(III) complexes using a tetrakis(diketone) ligand, including 4,4,4-trifluoro-3-oxobutanoyl groups. The research demonstrates bright red luminescence, which is significant for photonic applications (Biju et al., 2014).

Cyclization Studies in Organic Synthesis

  • Investigation of the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines. The study focuses on the formation of hexahydroimidazo[1,2-a]pyridin-5-ones, contributing to the field of organic synthesis (Goryaeva et al., 2020).

Development of Fluorine-Containing Ionic Liquids

  • Synthesis of fluorine-containing ionic liquids using fluorinated 1,3-diketones like 4,4,4-trifluoro-1-phenyl-1,3-butanedione. This research is relevant for understanding the physicochemical properties of these ionic liquids (Li et al., 2008).

Influence on Crystal Packing in Co(II) Complexes

  • Study of the effect of fluorine atoms in diketonato backbones, specifically 4,4,4-trifluoro-1-phenylbutane-1,3-dionato, on crystal packing in cobalt(II) complexes. This contributes to the understanding of molecular interactions in crystal engineering (Perdih, 2014).

Safety and Hazards

  • Hazardous combustion products: Carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF)

properties

IUPAC Name

4,4,4-trifluoro-3-methylbutane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F3N2.2ClH/c1-4(10,2-3-9)5(6,7)8;;/h2-3,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDFRMNUVUXEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)(C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-methylbutane-1,3-diamine dihydrochloride

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